4-acetyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-acetyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-acetyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Imidazole Ring: This step might involve the reaction of an appropriate aldehyde with glyoxal and ammonia or an amine.
Functional Group Modifications: The acetyl, hydroxy, and methoxy groups can be introduced through various organic reactions such as acetylation, hydroxylation, and methylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: Halides, amines, thiols
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of organic semiconductors.
Biology
Enzyme Inhibition: Potential as an inhibitor for specific enzymes due to its unique structure.
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Medicine
Antimicrobial Activity: Potential use as an antimicrobial agent.
Cancer Research: Investigation of its effects on cancer cell lines.
Industry
Polymer Science: Use in the synthesis of novel polymers with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of “4-acetyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one” would depend on its specific application. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Antimicrobial Activity: It could disrupt microbial cell membranes or interfere with essential microbial enzymes.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-(4-methoxyphenyl)-2H-pyrrol-5-one: Lacks the imidazole ring and acetyl group.
3-acetyl-4-hydroxy-2-(4-methoxyphenyl)-2H-pyrrol-5-one: Lacks the imidazole ring.
1-(3-imidazol-1-ylpropyl)-2-(4-methoxyphenyl)-2H-pyrrol-5-one: Lacks the acetyl and hydroxy groups.
Uniqueness
The presence of both the imidazole and pyrrole rings, along with the specific functional groups (acetyl, hydroxy, and methoxy), makes “4-acetyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one” unique. This unique structure could confer specific biological activities and chemical reactivity that are not observed in similar compounds.
Properties
IUPAC Name |
3-acetyl-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-(4-methoxyphenyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-13(23)16-17(14-4-6-15(26-2)7-5-14)22(19(25)18(16)24)10-3-9-21-11-8-20-12-21/h4-8,11-12,17,24H,3,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSAZGXNZMGMJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)OC)CCCN3C=CN=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.